
3,5-Diméthyl-4-nitroaniline
Vue d'ensemble
Description
3,5-Dimethyl-4-nitroaniline is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of aniline, where the hydrogen atoms in the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom in the 4 position is replaced by a nitro group. This compound is known for its applications in various fields, including organic synthesis and materials science .
Applications De Recherche Scientifique
3,5-Dimethyl-4-nitroaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Materials Science: The compound is studied for its piezoelectric and optical properties, making it useful in the development of advanced materials.
Biological Research: It is used in the study of enzyme interactions and as a model compound in biochemical research.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,5-Dimethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of 3,5-dimethylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 position .
Industrial Production Methods
In industrial settings, the production of 3,5-Dimethyl-4-nitroaniline often involves the same nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Electrophilic Substitution: The methyl groups and the nitro group influence the reactivity of the benzene ring, making it susceptible to further electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include iron powder and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Electrophilic Substitution: Reagents such as bromine or chlorinating agents can be used under mild conditions to introduce halogen atoms into the benzene ring.
Major Products Formed
Reduction: The major product is 3,5-dimethyl-4-phenylenediamine.
Electrophilic Substitution: Depending on the substituent introduced, products such as 3,5-dimethyl-4-bromoaniline or 3,5-dimethyl-4-chloroaniline can be formed.
Mécanisme D'action
The mechanism of action of 3,5-Dimethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4-nitrophenol
- 3,5-Dimethyl-4-nitrobenzoic acid
- 3,5-Dimethyl-4-nitrobenzaldehyde
Uniqueness
3,5-Dimethyl-4-nitroaniline is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents affects its chemical reactivity and physical properties, making it distinct from other similar compounds .
Propriétés
IUPAC Name |
3,5-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKYZUYQFTGLAOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188315 | |
| Record name | 3,5-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34761-82-5 | |
| Record name | 3,5-Dimethyl-4-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034761825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


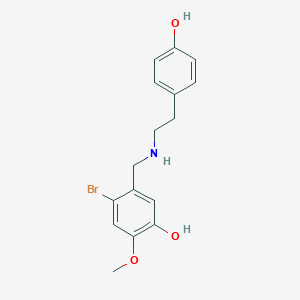
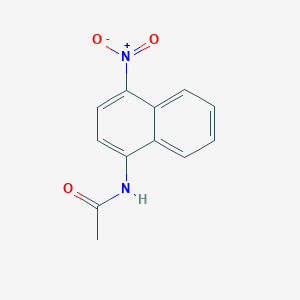
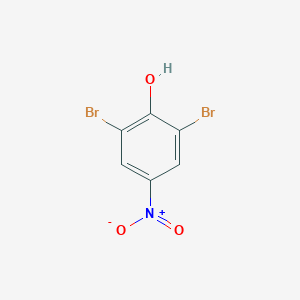
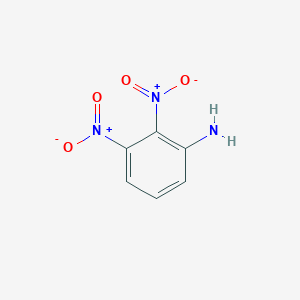
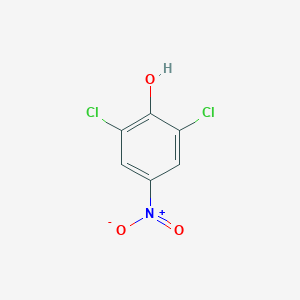
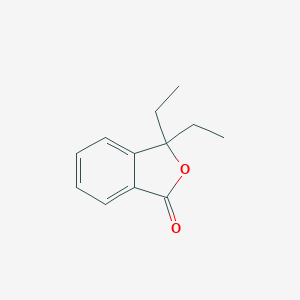



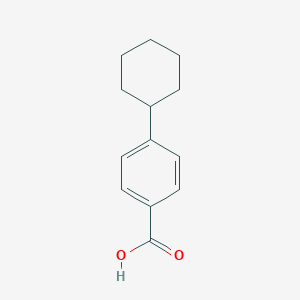
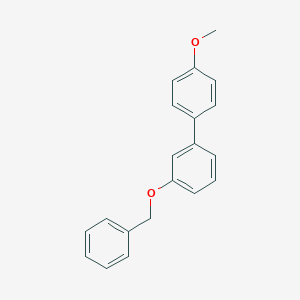
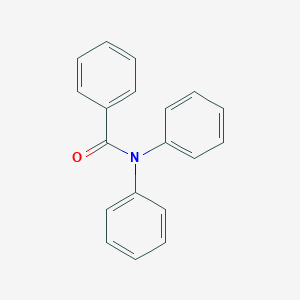

![n-[4-(dimethylamino)phenyl]acetamide](/img/structure/B181613.png)
